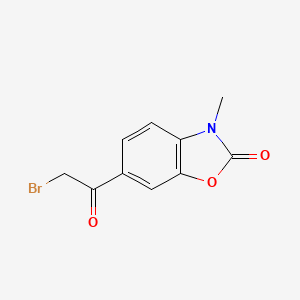

6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone

Description

Structural Significance and Synthetic Versatility of the Benzoxazolone Scaffold

The benzoxazolone scaffold's importance in chemical research is rooted in its distinct structural features and the resulting synthetic versatility. The core structure is an aromatic, bicyclic heterocycle that is relatively stable. wikipedia.orgglobalresearchonline.net Despite its stability, the heterocyclic ring contains reactive sites that are amenable to functionalization, allowing for a wide array of chemical modifications. nih.govwikipedia.org

One of the key structural advantages of the benzoxazolone ring is its ability to act as a bioisostere for phenol (B47542) or catechol moieties. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The benzoxazolone nucleus mimics these moieties in a metabolically stable template, which can improve the pharmacokinetic profile of a potential drug molecule. nih.govresearchgate.net The scaffold possesses a discrete physicochemical profile, with both lipophilic (the benzene (B151609) ring) and hydrophilic (the oxazolone (B7731731) ring) fragments within a single framework, providing a balanced character that is often desirable in drug design. nih.govresearchgate.net

The synthetic versatility of the benzoxazolone scaffold is another crucial aspect of its significance. The core structure can be synthesized through various methods, often involving the condensation of o-aminophenols with reagents like urea or phosgene (B1210022) derivatives. mdpi.com Once formed, the scaffold offers multiple positions for chemical modification on both the benzene and oxazolone rings, enabling the creation of large libraries of diverse derivatives. nih.govresearchgate.net This adaptability allows chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its interaction with biological targets. nih.gov

| Property | Description | Significance in Chemical Research |

|---|---|---|

| Core Structure | Aromatic, bicyclic system composed of a fused benzene and oxazolone ring. wikipedia.org | Provides a stable yet reactive template for chemical synthesis. wikipedia.orgglobalresearchonline.net |

| Bioisosterism | Acts as a metabolically stable mimic of phenol and catechol groups. nih.govresearchgate.net | Enhances pharmacokinetic properties in drug design. researchgate.net |

| Physicochemical Profile | Contains both lipophilic and hydrophilic regions, leading to balanced solubility. nih.govresearchgate.net | Favorable for interactions with biological targets and for drug development. nih.gov |

| Reactivity | Allows for chemical modifications at various positions on both rings. nih.govresearchgate.net | Enables the synthesis of diverse derivatives with tailored properties. mdpi.com |

Strategic Importance of Functionalized Benzoxazolone Derivatives in Chemical Synthesis

While the core benzoxazolone scaffold is itself significant, its true strategic importance in chemical synthesis is realized through its functionalized derivatives. nih.gov The process of functionalization—attaching various chemical groups to the core structure—transforms the simple scaffold into a highly versatile building block for constructing more complex molecules. nih.govwikipedia.org The introduction of substituents allows for precise control over the molecule's properties and its subsequent reactivity.

Functionalized benzoxazolone derivatives are key intermediates in the synthesis of a wide spectrum of pharmaceuticals. nih.govresearchgate.net For example, the introduction of an acetyl group, as seen in 6-acetyl-2(3H)-benzoxazolone, provides a reactive handle for further chemical transformations. researchgate.net The ketone functionality can undergo a variety of reactions, such as condensation or reduction, to build more elaborate molecular architectures. Similarly, substitution at the nitrogen atom of the oxazolone ring (e.g., N-methylation to form a 3-methyl derivative) can alter the compound's electronic properties and biological activity. researchgate.net

The strategic placement of different functional groups on the benzoxazolone ring system has led to the development of compounds with diverse pharmacological profiles, including anti-inflammatory agents, soluble epoxide hydrolase (sEH) inhibitors, and antimicrobial compounds. neu.edu.trnih.gov The ability to readily synthesize a variety of these derivatives makes the benzoxazolone scaffold a cornerstone in combinatorial chemistry and drug discovery efforts. nih.govresearchgate.net By systematically altering the functional groups, researchers can explore the structure-activity relationships (SARs) of new compounds, leading to the identification of potent and selective therapeutic agents. nih.govnih.gov

| Functional Group Position | Type of Functionalization | Synthetic Application/Importance |

|---|---|---|

| Benzene Ring (e.g., C-6) | Acylation (e.g., acetyl group) | Provides a reactive ketone for further elaboration into more complex structures like chalcones and pyrazoles. researchgate.net |

| Oxazolone Ring (N-3) | Alkylation (e.g., methyl group) | Modifies electronic properties and can influence biological target affinity. researchgate.net |

| Benzene Ring (e.g., C-4) | Substitution with lipophilic groups | Used to synthesize potent enzyme inhibitors, such as sEH inhibitors with anti-inflammatory activity. nih.gov |

| Various Positions | Halogenation (e.g., chloro, bromo) | Alters lipophilicity and electronic character; serves as a handle for cross-coupling reactions to build complexity. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-(2-bromoacetyl)-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-12-7-3-2-6(8(13)5-11)4-9(7)15-10(12)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUINISNXLVCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)CBr)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 2 Bromoacetyl 3 Methyl 2 3h Benzoxazolone

Approaches to the 2(3H)-Benzoxazolone Core

The 2(3H)-benzoxazolone scaffold is a foundational component in the synthesis of numerous pharmacologically active compounds. Its synthesis is typically achieved through the cyclization of ortho-substituted aminophenols. A prevalent method involves the reaction of a 2-aminophenol (B121084) derivative with a phosgene (B1210022) equivalent, which serves to introduce the required carbonyl group and facilitate ring closure. Reagents such as carbonyldiimidazole (CDI) are effective for this transformation, reacting with the amino and hydroxyl groups of the 2-aminophenol to form the stable five-membered heterocyclic ring. Alternative carbonyl sources, like 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, have also been utilized to construct the benzoxazolone core under neutral or acidic conditions.

Regioselective Functionalization at C-6 and N-3 Positions

Once the 2(3H)-benzoxazolone core is formed, subsequent reactions are directed toward specific positions to build the desired molecular architecture. The synthesis of the target compound's precursor requires functionalization at two key sites: the C-6 position of the benzene (B151609) ring and the N-3 position of the oxazolone (B7731731) ring. The electronic properties of the benzoxazolone system guide the regioselectivity of these reactions, allowing for the controlled introduction of an acetyl group at C-6 and a methyl group at N-3.

Introduction of the Acetyl Group at C-6

The introduction of an acetyl group onto the aromatic portion of the benzoxazolone ring is a critical step. Research indicates that direct acylation of the 2(3H)-benzoxazolone scaffold is highly regioselective, consistently leading to the 6-acyl derivative. researchgate.net This selectivity is a consequence of the directing effects of the heterocyclic portion of the molecule. Two primary strategies are considered for this transformation: direct electrophilic acylation and a rearrangement-based approach.

The most direct and widely employed method for introducing the acetyl group at the C-6 position is the Friedel-Crafts acylation. researchgate.net This classic electrophilic aromatic substitution reaction involves treating the 2(3H)-benzoxazolone with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst.

The reaction mechanism begins with the formation of a complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and the acylating agent, which generates a highly electrophilic acylium ion. wikipedia.org This acylium ion is then attacked by the electron-rich benzene ring of the benzoxazolone, leading to the formation of the C-6 acetylated product. The reaction conditions, including the choice of catalyst and solvent, are optimized to achieve high yields.

| Acylating Agent | Lewis Acid Catalyst | Typical Solvent |

|---|---|---|

| Acetyl Chloride | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) |

| Acetic Anhydride | Polyphosphoric Acid (PPA) | None (PPA as solvent) |

| Acetyl Chloride | Titanium Tetrachloride (TiCl₄) | Nitrobenzene |

An alternative conceptual approach to C-6 acylation is the Fries rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid. wikipedia.orgbyjus.com In the context of benzoxazolone synthesis, this would entail the initial N-acylation of the 2(3H)-benzoxazolone to form 3-acetyl-2(3H)-benzoxazolone, followed by an intramolecular rearrangement of the acetyl group from the nitrogen atom to the carbon skeleton of the aromatic ring.

The mechanism involves the coordination of a Lewis acid to the carbonyl oxygen of the N-acyl group, which polarizes the N-C bond and facilitates the generation of an acylium ion intermediate. wikipedia.orglscollege.ac.in This electrophile then re-attacks the aromatic ring. The regiochemical outcome of the Fries rearrangement (ortho vs. para substitution) is often dependent on reaction conditions such as temperature; lower temperatures typically favor the para-product (C-6), while higher temperatures favor the ortho-product (C-4). wikipedia.org While this method is a cornerstone of phenol (B47542) chemistry, its application starting from an N-acyl benzoxazolone is less commonly documented than direct Friedel-Crafts acylation.

N-Methylation of the Benzoxazolone Ring at Position 3

Following the successful acylation at the C-6 position, the next key functionalization is the methylation of the nitrogen atom at the N-3 position. This step converts the secondary amine functionality within the ring into a tertiary amine, completing the carbon-nitrogen framework of the desired precursor.

The N-methylation of 6-acetyl-2(3H)-benzoxazolone is typically accomplished via a nucleophilic substitution reaction under basic conditions. The proton attached to the nitrogen at the N-3 position is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion then readily reacts with an electrophilic methylating agent to form the N-methylated product.

The choice of base is crucial to ensure efficient deprotonation without promoting undesirable side reactions. Common bases include alkali metal hydrides (e.g., sodium hydride) or carbonates (e.g., potassium carbonate). The subsequent addition of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), results in the formation of the C-N bond. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can effectively solvate the ions involved. sciforum.net

| Base | Methylating Agent | Solvent |

|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Dimethylformamide (DMF) |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone |

| Sodium Hydroxide (B78521) (NaOH) | Methyl Iodide (CH₃I) | Ethanol/Water |

Upon completion of these steps—core synthesis, C-6 acylation, and N-3 methylation—the key intermediate, 6-acetyl-3-methyl-2(3H)-benzoxazolone, is obtained. The final conversion to 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is achieved through alpha-bromination of the acetyl group, a standard transformation that completes the synthesis.

Bromination of the C-6 Acetyl Moiety to Yield the α-Bromoacetyl Group

A common and effective method for synthesizing the target compound is through the α-bromination of the ketone group on 6-acetyl-3-methyl-2(3H)-benzoxazolone. This reaction specifically targets the methyl group of the acetyl moiety, substituting a hydrogen atom with a bromine atom.

Selective α-bromination of aryl ketones can be efficiently achieved using N-Bromosuccinimide (NBS) as the brominating agent. nih.govresearchgate.net NBS is a convenient and safer alternative to molecular bromine, providing a low, constant concentration of Br₂ during the reaction, which helps to minimize side reactions. masterorganicchemistry.com The reaction can proceed through either an acid-catalyzed or a radical pathway. wikipedia.org

For the α-bromination of ketones, the acid-catalyzed pathway is often preferred. wikipedia.org The mechanism involves the initial enolization of the ketone under acidic conditions. The resulting enol is an electron-rich nucleophile that readily attacks the electrophilic bromine provided by NBS. This process is generally regioselective, favoring the formation of the α-bromo ketone.

Various catalysts can be employed to facilitate this reaction and improve yields. These include:

Ammonium acetate (B1210297) (NH₄OAc) : This catalyst has been shown to be effective for the α-bromination of acyclic ketones. rsc.org

Acidic Alumina (B75360) (Al₂O₃) : In the presence of acidic alumina, aralkyl ketones undergo exclusive α-bromination in methanol (B129727). nih.gov The acidic surface of the alumina promotes the formation of the enol intermediate, which subsequently reacts with the bromonium ion released from NBS. nih.gov

p-Toluenesulfonic acid : This has been used in sonochemical α-bromination reactions with NBS. researchgate.net

The reaction is typically carried out by refluxing the starting material, 6-acetyl-3-methyl-2(3H)-benzoxazolone, with NBS and a suitable catalyst in an appropriate solvent like methanol or carbon tetrachloride. nih.govrsc.org The byproduct of this reaction, succinimide, can often be recycled, making the process more environmentally friendly. researchgate.net

An alternative synthetic approach to obtain this compound directly is through a Friedel-Crafts acylation reaction. organic-chemistry.org This method introduces the bromoacetyl group onto the aromatic ring of 3-methyl-2(3H)-benzoxazolone in a single step. The reaction is an electrophilic aromatic substitution where the arene attacks an acylium ion. organic-chemistry.org

The process involves reacting 3-methyl-2(3H)-benzoxazolone with a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a strong Lewis acid catalyst. google.com

Key components of the Friedel-Crafts acylation:

Substrate : 3-methyl-2(3H)-benzoxazolone

Acylating Agent : Bromoacetyl chloride (BrCH₂COCl) or Bromoacetyl bromide. google.comsigmaaldrich.com

Lewis Acid Catalyst : A stoichiometric amount of a catalyst like aluminum chloride (AlCl₃) is typically required. organic-chemistry.orggoogle.com Other Lewis acids such as zinc chloride or iron trichloride (B1173362) can also be used. google.com

Solvent : An inert solvent, such as dichloromethane (B109758) or nitromethane, is used to carry out the reaction. google.com

The mechanism begins with the Lewis acid activating the bromoacetyl halide to form a highly electrophilic acylium ion. The benzoxazolone ring, acting as the nucleophile, then attacks this ion. Friedel-Crafts acylation on the 2(3H)-benzoxazolone scaffold is regioselective, typically leading to substitution at the C-6 position. researchgate.net A subsequent aqueous workup is performed to decompose the aluminum chloride complex and isolate the final product. google.com This method is advantageous as it can provide the target compound directly from the N-methylated benzoxazolone precursor.

Purity Assessment and Isolation Techniques

Following the synthesis of this compound, proper isolation and purification are essential to obtain a product of high purity for subsequent use. The progress of the reaction is typically monitored using thin-layer chromatography (TLC). researchgate.net

Isolation Techniques:

Filtration : If the product precipitates out of the reaction mixture upon cooling or after an aqueous workup, it can be collected by simple filtration. The collected solid is then washed with a suitable solvent to remove soluble impurities. researchgate.net

Extraction : The reaction mixture can be poured into an ice-water mixture and the product extracted using an organic solvent like dichloromethane. jyoungpharm.org The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. jyoungpharm.org

Purification and Purity Assessment:

Recrystallization : This is a common method for purifying the crude solid product. An appropriate solvent or solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures. researchgate.net

Melting Point Determination : The melting point of the synthesized compound is measured and compared to the literature value. A sharp melting point range is indicative of high purity. jyoungpharm.org

Spectroscopic Analysis : The structure and purity of the final compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by showing the presence of all expected protons and carbons and their respective chemical environments. jyoungpharm.orgneu.edu.tr

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups in the molecule, such as the carbonyl (C=O) groups of the lactam and the ketone, and the C-Br bond. jyoungpharm.orgneu.edu.tr

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. researchgate.net

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which should match the calculated theoretical values for the desired molecular formula. neu.edu.tr

Reactivity and Derivatization Pathways of 6 2 Bromoacetyl 3 Methyl 2 3h Benzoxazolone

Exploiting the Electrophilic α-Bromo Ketone Functionality

The presence of a bromine atom alpha to a ketone group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many synthetic strategies involving this benzoxazolone derivative.

Nucleophilic Displacement Reactions

The facile displacement of the bromide ion by a variety of nucleophiles allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a wide array of functionalized benzoxazolone derivatives.

The reaction of α-bromo ketones with cyanide salts, such as potassium cyanide, is a well-established method for the synthesis of β-ketonitriles. In the case of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, this reaction proceeds via an SN2 mechanism, where the cyanide ion attacks the electrophilic carbon bearing the bromine atom. This results in the formation of 3-methyl-6-(2-cyanoacetyl)-2(3H)-benzoxazolone. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the cyanide ion. The resulting β-ketonitrile is a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Nucleophilic Displacement with Cyanide

| Reactant | Reagent | Product |

| This compound | Potassium Cyanide (KCN) | 3-Methyl-6-(2-cyanoacetyl)-2(3H)-benzoxazolone |

The electrophilic nature of the α-carbon in this compound also lends itself to reactions with a variety of heteroatom nucleophiles.

Reaction with Amines: Primary and secondary amines readily react with the α-bromo ketone to yield α-amino ketones. This nucleophilic substitution reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct. The resulting α-amino ketone derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. For instance, the reaction with primary and secondary amines can lead to a diverse library of compounds with potential pharmacological applications.

Reaction with Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the bromide to form α-alkoxy or α-aryloxy ketones, respectively. These reactions are often catalyzed by a base to deprotonate the oxygen nucleophile, thereby increasing its reactivity.

Table 2: Carbon-Heteroatom Bond Formation

| Nucleophile | Product Type |

| Primary Amines (R-NH₂) | α-(Alkylamino)ketone |

| Secondary Amines (R₂NH) | α-(Dialkylamino)ketone |

| Alcohols (R-OH) | α-Alkoxyketone |

| Phenols (Ar-OH) | α-Aryloxyketone |

Carbonyl Group Transformations

The ketone carbonyl group in this compound offers another site for chemical modification, including reduction and oxidation reactions.

The carbonyl group can be selectively reduced to a secondary alcohol or completely reduced to a methylene group.

Reduction to Alcohols: The reduction of the ketone to a secondary alcohol is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in protic solvents like methanol (B129727) or ethanol. researchgate.netumass.edu This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. The use of more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might lead to the reduction of other functional groups if present.

Table 3: Reduction of Carbonyl Group to Alcohol

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 6-(2-Bromo-1-hydroxyethyl)-3-methyl-2(3H)-benzoxazolone |

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene (CH₂) group can be accomplished through methods such as the Wolff-Kishner or Clemmensen reduction. These reactions require more forcing conditions than the reduction to an alcohol.

While the α-bromo ketone functionality is the primary site of reactivity, the benzoxazolone ring system itself can be susceptible to oxidation under certain conditions. Strong oxidizing agents could potentially lead to the opening of the heterocyclic ring or further oxidation of the benzene (B151609) ring, though these are generally less common and require harsh reaction conditions. Specific and controlled oxidation of the acetyl group without affecting the rest of the molecule would necessitate carefully chosen reagents and reaction parameters. Common oxidizing agents used in organic synthesis include chromate-based reagents, permanganate, and various peroxide compounds. towson.eduorganic-chemistry.org The specific outcome of an oxidation reaction would be highly dependent on the reagent and conditions employed.

Mannich Reaction Applications in Benzoxazolone Chemistry

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. oarjbp.com In the context of benzoxazolone chemistry, the active hydrogen is typically the one attached to the nitrogen atom (N-H) at the 3-position of the heterocyclic ring. This reaction, known as N-aminomethylation, is a common strategy to introduce a polar aminomethyl group, which can enhance the hydrophilic properties of the molecule. nih.gov

A number of 6-acyl-2(3H)-benzoxazolones have been utilized as substrates for the Mannich reaction to synthesize various derivatives. nih.gov For instance, the reaction of a 6-acyl-2(3H)-benzoxazolone with formaldehyde and a suitable secondary amine, such as 3,5-dimethylpiperidine, yields the corresponding 3-(aminomethyl)-6-acyl-2(3H)-benzoxazolone. nih.gov Similarly, 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones have been N-aminomethylated to produce a series of Mannich bases with potential cytotoxic activities. nih.gov The general reaction proceeds by heating the parent benzoxazolone, formaldehyde, and a secondary amine in a solvent like ethanol. nih.gov

It is critical to note that the title compound, 6-(2-bromoacetyl)-3-methyl -2(3H)-benzoxazolone, cannot undergo this specific type of Mannich reaction. The presence of a methyl group at the N-3 position means it lacks the required acidic proton on the nitrogen atom, thus preventing N-aminomethylation. The analogous compound without the N-methyl group, 6-(2-bromoacetyl)-2(3H)-benzoxazolone, would be the appropriate substrate for this transformation.

Below is a table of representative Mannich bases synthesized from related 6-acyl-2(3H)-benzoxazolone cores, illustrating the derivatization pathway.

Interactive Table 1: Examples of Mannich Bases Derived from 6-Acyl-2(3H)-benzoxazolones.

| Parent Benzoxazolone | Secondary Amine | Resulting Mannich Base | Reference |

|---|---|---|---|

| 6-(2-chlorobenzoyl)-2(3H)-benzoxazolone | 3,5-Dimethylpiperidine | 6-(2-chlorobenzoyl)-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolone | nih.gov |

| 6-(3-chlorobenzoyl)-2(3H)-benzoxazolone | 3,5-Dimethylpiperidine | 6-(3-chlorobenzoyl)-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolone | nih.gov |

| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone | 4-Methylpiperazine | 3-(4-Methylpiperazin-1-ylmethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone | nih.gov |

| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone | Morpholine | 3-(Morpholin-4-ylmethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone | nih.gov |

| 6-[3-(3,4,5-trimethoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone | Piperidine | 3-(Piperidin-1-ylmethyl)-6-[3-(3,4,5-trimethoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone | researchgate.net |

Hydrolysis and Ring-Opening Studies

The 2(3H)-benzoxazolone ring system contains an internal carbamate (B1207046) (or cyclic ester-amide) linkage which is susceptible to hydrolysis, leading to the opening of the heterocyclic ring. rsc.org This reaction can be catalyzed by either acid or base. The stability of the benzoxazolone ring is pH-dependent, and cleavage typically occurs at the C2-O1 bond. rsc.orgresearchgate.net

In basic conditions, the ring-opening occurs through direct nucleophilic attack of a hydroxide (B78521) ion on the C2 carbonyl carbon. rsc.org This forms a tetrahedral intermediate which then collapses, cleaving the C2-O1 ester bond to yield a salt of a carbamic acid derived from 2-aminophenol (B121084). This intermediate is unstable and readily decarboxylates to afford the 2-aminophenol anion, which is protonated upon workup to give the final product.

For this compound, hydrolysis would cleave the oxazolone (B7731731) ring to produce 4-acetyl-2-(methylamino)phenol. The bromoacetyl group itself is also reactive and can undergo hydrolysis to a hydroxyacetyl group or react with other nucleophiles, but the primary ring-opening pathway affects the heterocyclic core. nih.govthermofisher.com

Interactive Table 2: General Products of Benzoxazolone Ring-Opening.

| Starting Material | Condition | Primary Ring-Opened Product | Reference |

|---|---|---|---|

| 2(3H)-Benzoxazolone | Acidic (e.g., HCl) | 2-Aminophenol | rsc.org |

| 2(3H)-Benzoxazolone | Basic (e.g., NaOH) | 2-Aminophenol | rsc.org |

| 3-Methyl-2(3H)-benzoxazolone | Acidic or Basic | 2-(Methylamino)phenol | rsc.org |

| This compound | Acidic or Basic | 4-(2-Bromoacetyl)-2-(methylamino)phenol | N/A |

Utility of 6 2 Bromoacetyl 3 Methyl 2 3h Benzoxazolone As a Precursor in Advanced Chemical Synthesis

Development of Novel Benzoxazolone Architectures through Further Modifications

The chemical structure of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is primed for extensive modification, making it a valuable starting point for novel and complex benzoxazolone-based molecules. The presence of the α-bromoacetyl group provides two primary sites for reaction: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.

Researchers have exploited the reactivity of the closely related 6-acetyl-2(3H)-benzoxazolone derivatives to create more elaborate structures. For instance, the acetyl group can undergo Claisen-Schmidt condensation with various aldehydes to form chalcones, which are precursors to other heterocyclic systems like pyrazoles. researchgate.net This demonstrates a pathway for extending the carbon skeleton.

In a directly analogous fashion, the bromoacetyl moiety of the title compound is a powerful electrophile for building new heterocyclic rings. The bromine atom serves as an excellent leaving group in reactions with a wide range of nucleophiles. For example, reaction with thiourea (B124793) or thioamides can lead to the formation of aminothiazole rings, a common strategy in medicinal chemistry. Similarly, reactions with other binucleophiles can be used to construct rings such as 1,4-benzothiazines or quinoxalines attached to the benzoxazolone scaffold. researchgate.netresearchgate.net This versatility allows for the strategic development of new, fused, or linked heterocyclic systems with unique three-dimensional architectures.

Construction of Diverse Chemical Libraries for Research Applications

The benzoxazolone nucleus is recognized as an ideal and "privileged" scaffold in medicinal chemistry and drug design. nih.govnih.govresearchgate.net Its favorable physicochemical properties and its ability to act as a bioisostere for other chemical groups make it a desirable core structure. nih.govnih.gov When this core is functionalized with a highly reactive handle like the 6-(2-bromoacetyl) group, it becomes an excellent substrate for the construction of diverse chemical libraries. mdpi.com

A chemical library is a collection of structurally related compounds used in high-throughput screening to identify new drug leads. The utility of this compound in this context lies in its capacity to react with a vast array of chemical building blocks. By reacting the precursor with different nucleophiles (e.g., amines, phenols, thiols), a multitude of derivatives can be generated rapidly. Each derivative introduces new functional groups and modifies the steric and electronic properties of the parent molecule, creating a library of compounds with diverse potential biological activities. mdpi.com This approach is fundamental to modern drug discovery, enabling the exploration of a wide chemical space to find molecules that interact with specific biological targets. nih.gov

The following table illustrates the potential for diversity when generating a chemical library from this precursor.

| Reagent Type | Example Reagent | Resulting Functional Group |

| Primary Amine | Aniline | Secondary Amine (-NH-Ph) |

| Secondary Amine | Piperidine | Tertiary Amine (-N(C₅H₁₀)) |

| Thiol | Thiophenol | Thioether (-S-Ph) |

| Carboxylic Acid | Acetic Acid | Ester (-O-C(O)-CH₃) |

| Thiourea | Thiourea | 2-Aminothiazole ring |

Role in Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. windows.net The α-bromo ketone functionality in this compound makes it an excellent candidate for participation in such reactions. α-Halo ketones are classic electrophiles in well-known MCRs, such as the Hantzsch thiazole (B1198619) synthesis, where they react with a thioamide and an amine to form a thiazole ring in one pot.

While specific literature detailing the use of this compound in an MCR was not identified, its chemical nature strongly suggests its suitability for such processes. A plausible MCR could involve the reaction of the benzoxazolone precursor, a primary amine, and a source of cyanide (e.g., potassium cyanide) in a Strecker-type reaction, or with other nucleophiles and carbonyl compounds to rapidly assemble complex heterocyclic structures. beilstein-journals.org

Tandem processes, where multiple bond-forming events occur sequentially without isolating intermediates, are also enabled by this precursor. For example, a nucleophilic substitution on the bromine atom could be followed by an intramolecular cyclization, all in a single synthetic operation. beilstein-journals.org The efficiency of MCRs and tandem reactions—reducing waste, saving time, and simplifying purification—makes precursors like this compound highly valuable for sustainable and diversity-oriented synthesis. windows.net

Strategic Value as a Key Intermediate in Multi-Step Organic Synthesis

In a multi-step synthesis, a key intermediate is a stable, isolable compound that serves as a critical stepping stone on the path to a more complex target molecule. trine.edu this compound perfectly fits this description. Its synthesis from simpler precursors (e.g., 3-methyl-2(3H)-benzoxazolone via Friedel-Crafts acylation followed by bromination) and its subsequent conversion into a variety of more complex products highlight its strategic importance. researchgate.net

Studies on analogous heterocyclic systems demonstrate this value clearly. For instance, the bromoacetyl derivative of a thiazolo[3,2-a]benzimidazole core serves as the central precursor for synthesizing a range of fused heterocyclic molecules, including those containing 1,3-thiazole, 1,4-benzothiazine, and quinoxaline (B1680401) moieties. researchgate.netresearchgate.net This pathway illustrates a common strategy: the bromoacetyl group is installed on a core heterocycle to serve as a versatile anchor point for subsequent annulation or substitution reactions, ultimately leading to compounds with potent biological activities. researchgate.netresearchgate.net The ability to be synthesized reliably and then converted into a wide array of downstream products makes this compound a strategic and valuable intermediate in the synthetic chemist's toolkit. durham.ac.uk

Computational and Theoretical Investigations of Benzoxazolone Frameworks

Molecular Modeling Techniques for Structural Analysis

Molecular modeling serves as a powerful tool to analyze the three-dimensional structure of benzoxazolone derivatives and their interactions with biological targets. These techniques are fundamental in understanding structure-activity relationships (SAR).

Various studies have employed molecular modeling to investigate how benzoxazolone derivatives fit into the active sites of enzymes and receptors. For instance, modeling studies on benzoxazole (B165842) derivatives as potential non-steroidal anti-inflammatory agents have suggested strong interactions with the COX-2 enzyme. nih.gov These studies often involve creating 3D models of the compounds and their target proteins to visualize and analyze the binding modes.

In a study focused on designing PARP-2 inhibitors for breast cancer, molecular modeling was used to design four series of benzoxazole derivatives. nih.gov The structural analysis helped in understanding how these compounds interact with the enzyme's active site, leading to the identification of potent inhibitors. nih.gov The planarity and lipophilic character of the benzoxazole ring are key features that are often analyzed in these modeling studies for their role in forming hydrophobic interactions and π-stacking with protein residues. mdpi.com

Docking Studies and Pharmacophore Analysis Methodologies

Molecular docking and pharmacophore analysis are essential computational methodologies for predicting the binding affinity and identifying the crucial chemical features of benzoxazolone derivatives required for their biological activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For benzoxazolone derivatives, docking studies have been widely used to screen for potential drug candidates against various targets.

Antiviral Agents: In the context of COVID-19, docking studies were performed on 3-substituted benzoxazolone derivatives against the receptor-binding domains (RBDs) of SARS-CoV-2 Omicron subvariants. chemmethod.com These studies, using tools like AutoDock Vina, helped in elucidating the binding interactions and potential mechanisms of action. chemmethod.com

Antimicrobial Agents: The efficacy of benzoxazolone analogues against Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL) was investigated using the Schrodinger glide module. researchgate.net The results indicated that derivatives with functional groups attached to the benzene (B151609) or pyrrole (B145914) ring exhibited better binding efficacy than the simple benzoxazolone structure. researchgate.net Similarly, docking of benzoxazole derivatives into the lipid transfer protein sec14p from S. cerevisiae was used to preliminarily verify their antifungal activities. nih.gov

Anticancer Agents: Docking studies have been instrumental in identifying benzoxazole derivatives as potential anticancer agents by targeting enzymes like thymidylate synthase and PARP-2. nih.govijpsdronline.com

Pharmacophore Analysis: This methodology involves identifying the essential spatial arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target.

Pharmacophore models have been generated for benzoxazole derivatives to understand their cytotoxic activities on cancer cell lines like HeLa. nih.gov These models help in distinguishing features responsible for selective cytotoxicity.

In a study on the potential of benzoxazolone derivatives to modulate circadian rhythms, pharmacophore mapping analysis was used to select candidates for targeting clock proteins. researchgate.netresearchgate.net The benzoxazolone scaffold was identified as a key element in compounds showing promising affinities for these proteins. researchgate.netresearchgate.net

The combination of docking and pharmacophore modeling provides a powerful approach for virtual screening and rational design of new benzoxazolone-based therapeutic agents. ijpsdronline.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties and predict the reactivity of the benzoxazolone scaffold. These calculations provide insights into molecular structure, charge distribution, and reactivity descriptors.

Studies on 1,3-benzoxazole derivatives have used DFT to model their electronic and intrinsic chemical reactivity properties. semanticscholar.orgresearchgate.net These theoretical investigations focus on understanding the effects of different substituents on the electronic charge transfer within the molecule.

Key electronic properties and reactivity descriptors calculated for the benzoxazolone scaffold include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer within the molecule and its reactivity. The energy gap between HOMO and LUMO provides information about the molecule's stability and electronic transitions. researchgate.netresearchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for predicting intermolecular interactions. researchgate.net

For instance, DFT calculations have been used to confirm that certain formazan (B1609692) derivatives of benzoxazole are soft molecules with an electrophilic nature. eco-vector.comnih.gov Such theoretical studies are invaluable for interpreting the behavior of benzoxazolone-based compounds and guiding the synthesis of new derivatives with desired electronic properties and reactivity. semanticscholar.orgresearchgate.net

Q & A

What are the common synthetic strategies for preparing 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone derivatives?

Basic

The synthesis typically involves Claisen-Schmidt condensation of acetylated benzoxazolone intermediates with aldehydes or ketones to introduce α,β-unsaturated carbonyl systems. For example, 6-acetyl-2(3H)-benzoxazolone can be synthesized via regioselective C-acylation using acetyl chloride and AlCl₃-DMF . Formylation strategies using hexamethylenetetramine and polyphosphoric acid are also employed to generate aldehyde intermediates for further functionalization .

How can regioselectivity challenges in the acylation of 2(3H)-benzoxazolone derivatives be addressed?

Advanced

C-acylation of 2(3H)-benzoxazolone predominantly yields 6-substituted derivatives due to electronic and steric factors. To synthesize 5-substituted analogs, alternative routes such as cyclization of 2-aminophenol derivatives under mild conditions (e.g., using 1,1′-carbonyldiimidazole) are required . Computational modeling of reactive sites can guide regioselective modifications .

What in vitro assays are typically employed to evaluate the cytotoxic activity of benzoxazolone derivatives?

Basic

The MTT-dye reduction assay is widely used to assess cytotoxicity against cancer cell lines (e.g., BV-173 leukemia, MCF-7 breast adenocarcinoma). Apoptotic activity is quantified via DNA fragmentation assays (e.g., ELISA-based detection of mono-/oligonucleosomal fragments) .

What molecular modeling approaches are used to predict the interaction of 3-substituted benzoxazolones with caspase-3?

Advanced

Docking studies (e.g., Glide software) with caspase-3 (PDB ID: 3DEI) reveal that hydrogen bonding with Arg207 is critical for activity. Molecular dynamics simulations validate binding stability, while QSAR models correlate substituent electronic properties (e.g., Hammett constants) with apoptotic efficacy .

What pharmacological activities are associated with 6-acyl benzoxazolone derivatives?

Basic

These derivatives exhibit analgesic and anti-inflammatory effects via COX inhibition (IC₅₀ ~10–50 µM in carrageenan-induced edema models) . Cytotoxic activity against leukemia (IC₅₀ ~2–10 µM) and breast cancer cells is linked to apoptosis induction .

How does the substitution pattern on the benzoxazolone ring influence apoptotic pathways in cancer cells?

Advanced

Electron-withdrawing groups at position 6 (e.g., bromoacetyl) enhance intrinsic apoptosis by stabilizing interactions with caspase-3. In contrast, 5-substituted derivatives (e.g., arylpropenoyl) activate extrinsic pathways via Fas receptor modulation .

What spectroscopic methods are used to characterize benzoxazolone derivatives?

Basic

¹H/¹³C NMR confirms substitution patterns (e.g., carbonyl peaks at δ 165–175 ppm). High-resolution mass spectrometry (HRMS) and analytical HPLC (>97% purity) validate molecular integrity .

What strategies are employed to design benzoxazolone-based probes for imaging mitochondrial TSPO?

Advanced

Pharmacophore modeling combines benzoxazolone (for TSPO binding) with indole moieties (for membrane permeability). Radiolabeling with ⁹⁹mTc via chelation (e.g., using HYNIC) enables SPECT imaging, with biodistribution studies confirming uptake in TSPO-rich organs .

How do benzoxazolone derivatives mimic natural phenolic structures in drug design?

Basic

The benzoxazolone scaffold mimics phenol/catechol moieties due to similar pKa (~8–10) and electronic charge distribution, enabling metabolically stable interactions with targets like COX-2 and dopamine receptors .

What in vivo models are used to validate the anti-inflammatory efficacy of benzoxazolone analogs?

Advanced

Carrageenan-induced paw edema (reduction ≥50% at 20 mg/kg) and arachidonic acid-induced inflammation models in rodents are standard. PGE₂ quantification in edema fluid via ELISA confirms COX-2 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.